![molecular formula C9H12BrNO3 B14635022 2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol CAS No. 56446-68-5](/img/structure/B14635022.png)
2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol is a chemical compound that belongs to the class of bromopyridine derivatives It is characterized by the presence of a bromine atom attached to a pyridine ring, which is further connected to an ethoxyethanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of 6-bromopyridine with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The ethoxyethanol chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler bromopyridine derivative with similar reactivity but lacking the ethoxyethanol chain.
2-(6-Bromopyridin-2-yl)propan-2-ol: Another bromopyridine derivative with a different substituent on the pyridine ring.
1-(6-Bromopyridin-2-yl)ethan-1-one: A bromopyridine derivative with a ketone group instead of the ethoxyethanol chain.
Uniqueness
2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol is unique due to its specific structure, which combines the bromopyridine moiety with an ethoxyethanol chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
56446-68-5 |
|---|---|
Molecular Formula |
C9H12BrNO3 |
Molecular Weight |
262.10 g/mol |
IUPAC Name |
2-[2-(6-bromopyridin-2-yl)oxyethoxy]ethanol |
InChI |
InChI=1S/C9H12BrNO3/c10-8-2-1-3-9(11-8)14-7-6-13-5-4-12/h1-3,12H,4-7H2 |
InChI Key |
ORVCYZJSHSSAKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



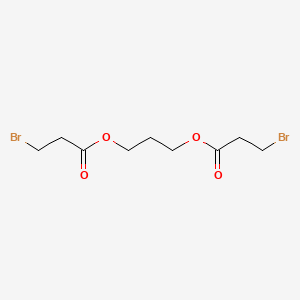
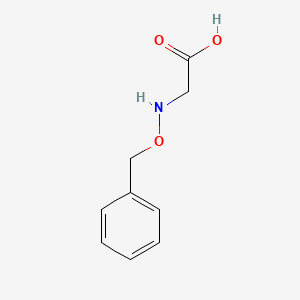
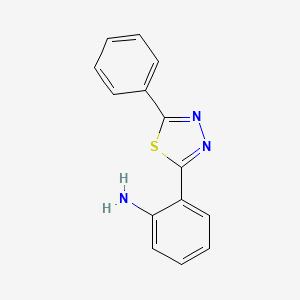
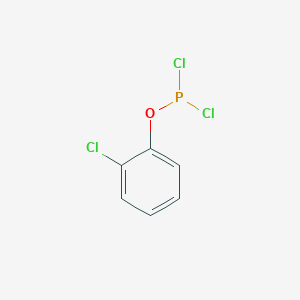
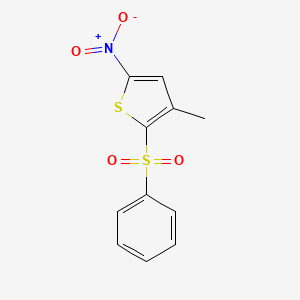

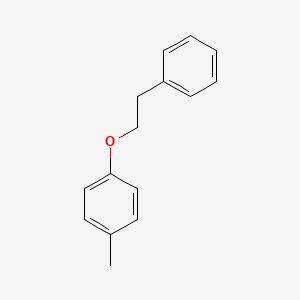

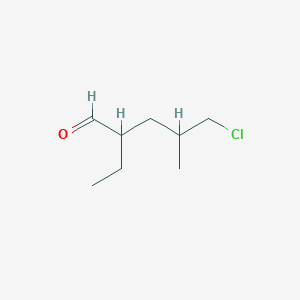
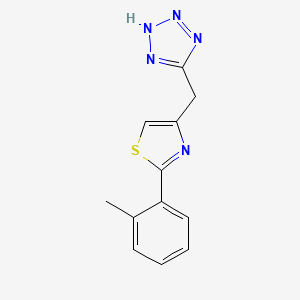
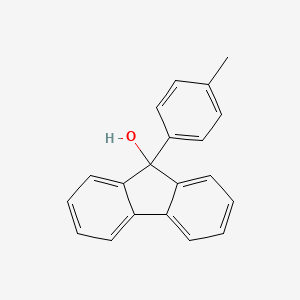
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
